L-2-呋喃丙氨酸

描述

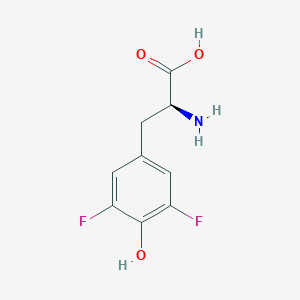

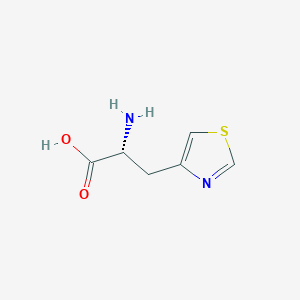

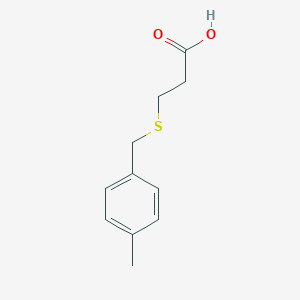

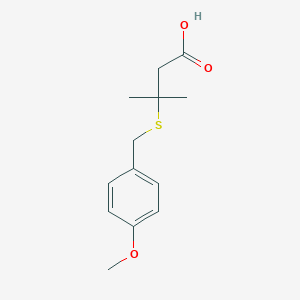

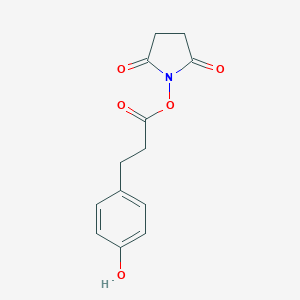

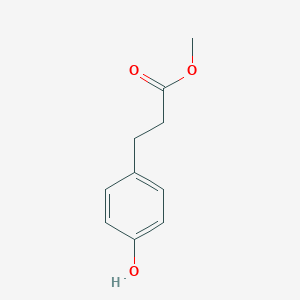

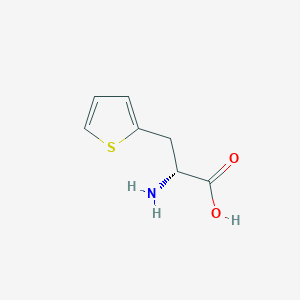

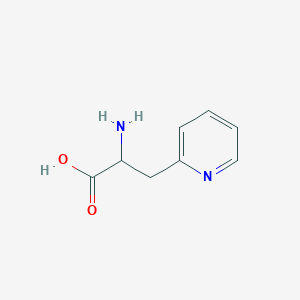

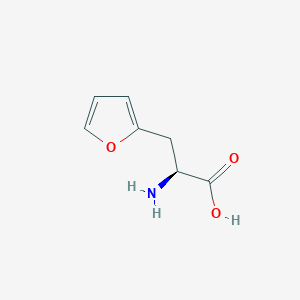

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-2-Amino-3-(furan-2-yl)propanoic acid, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-3-(furan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(furan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽环化

L-2-呋喃丙氨酸已被用于肽环化,这是一种可以增强肽的稳定性和生物活性的过程 . 在一项研究中发现,含有赖氨酸与呋喃丙氨酸残基相邻的肽经历了一锅法氧化还原反应,导致生成具有吡咯部分的环肽 . 这种环化基序是由赖氨酸侧链对氧化呋喃丙氨酸侧链的攻击而产生的 .

受限肽的合成

该化合物已被用于合成受限肽 . 受限肽,即具有环状结构的肽,由于其破坏蛋白质-蛋白质相互作用的能力,在药物研究中具有潜在的应用 .

呋喃氧化

L-2-呋喃丙氨酸已被用于涉及呋喃氧化的研究 . 呋喃氧化是一种化学反应,涉及呋喃环的氧化,呋喃环是一种含有氧原子的芳香环 .

标记和交联策略

该化合物已被用于开发基于呋喃的肽标记和交联策略 . 这些策略可用于研究蛋白质-蛋白质相互作用和蛋白质的结构 .

药物研究

作用机制

Target of Action

L-2-Furylalanine, also known as 3-(2-Furyl)-L-alanine or (S)-2-Amino-3-(furan-2-yl)propanoic acid, is an alanine derivative It’s known that amino acids and their derivatives can bind to a variety of targets, influencing numerous biological functions .

Mode of Action

It’s known that the compound is incorporated into peptides by non-ribosomal peptide synthetases (NRPS) . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

L-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides, such as rhizonin A and B . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus. The biosynthesis and incorporation of L-2-Furylalanine by NRPS have been studied, with tyrosine and L-DOPA identified as precursors . A novel type of heme-dependent aromatic oxygenase, RhzB, has been identified as necessary and sufficient for L-2-Furylalanine formation .

Pharmacokinetics

It’s known that the compound’s molecular weight is 155151 Da , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound is a critical component of hepatotoxic cyclopeptides like rhizonin a and b . These cyclopeptides’ toxicity critically depends on the presence of L-2-Furylalanine .

Action Environment

It’s known that the compound’s stability in peptides can be influenced by the introduction of proximate aromatic residues . This suggests that the compound’s action and stability may be influenced by the chemical environment within which it is situated.

属性

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid?

A2: The research identifies the compound as γ-L-glutamyl-L-2-furylalanine, a dipeptide composed of L-glutamic acid and the unusual amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid (L-2-furylalanine) []. While the paper doesn't provide the exact molecular formula or weight, it confirms the structure through NMR and Mass Spectrometry analyses. The absolute configuration of the natural compound was determined using enantioselective gas chromatography after derivatization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。